4-Biphenylglyoxal 4-Biphenylglyoxal
Brand Name: Vulcanchem
CAS No.: 4974-58-7
VCID: VC8027902
InChI: InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol

4-Biphenylglyoxal

CAS No.: 4974-58-7

Cat. No.: VC8027902

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

4-Biphenylglyoxal - 4974-58-7

Specification

CAS No. 4974-58-7
Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
IUPAC Name 2-oxo-2-(4-phenylphenyl)acetaldehyde
Standard InChI InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
Standard InChI Key ZISUOZSNZBKYOT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O

Introduction

Synthesis and Physicochemical Properties

Key Properties

  • Molecular Weight: 210.23 g/mol

  • Solubility: Insoluble in water; partially soluble in polar aprotic solvents (e.g., DMSO, methanol) .

  • Stability: Prone to polymerization in anhydrous conditions, forming hydrates upon exposure to moisture .

Table 1: Comparative solubility of aryl glyoxals in aqueous media

CompoundSolubility in H₂OPreferred Solvent
PhenylglyoxalModerateWater/EtOH
4-BiphenylglyoxalInsolubleDMSO
2-Thiophene glyoxalHighWater

Reactivity and Biochemical Applications

Reactivity with Guanidine Derivatives

Table 2: Performance of glyoxals in creatine kinase assays

GlyoxalColor IntensityStabilityApplicability
2-Thiophene glyoxalHighExcellentOptimal
4-BiphenylglyoxalNoneN/ANon-functional
para-NitrophenylglyoxalModeratePoorLimited

Role in Heterocyclic Synthesis

4-Biphenylglyoxal participates in cyclocondensation reactions with ureas to form imidazolidinones. For example, its reaction with N-alkoxy-N’-arylureas in acetic acid yields diastereomeric dihydroxyimidazolidinones, which dehydrate to hydantoins upon treatment with p-toluenesulfonic acid .

Mechanistic Pathway:

  • Nucleophilic attack by urea on the glyoxal carbonyl.

  • Cyclization to form a five-membered ring.

  • Dehydration to stabilize the hydantoin product .

Challenges and Future Directions

The limited solubility of 4-biphenylglyoxal restricts its use in biological systems. Modifications such as sulfonation or PEGylation could enhance aqueous compatibility. Additionally, its potential in metal-free dicarbonylation reactions—demonstrated by phenylglyoxal in forming imidazo[1,2-a]pyridine derivatives —warrants exploration for biphenyl analogs.

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